2-(2-Methoxyphenyl)propan-1-ol
Overview
Description
2-(2-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol with a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Mode of Action
In the synthesis of urapidil, it is formed by the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by yb(otf)3 in acetonitrile . This reaction forms the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .
Result of Action
As an intermediate in the synthesis of urapidil, it contributes to the overall therapeutic effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor for central antihypertensive activity .
Action Environment
In the synthesis of urapidil, the reaction involving 2-(2-methoxyphenyl)propan-1-ol is catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the formation of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 166.22 . It is also known that alcohols and phenols, which include 2-(2-Methoxyphenyl)propan-1-ol, have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .
Molecular Mechanism
It is known that alcohols can undergo reactions such as oxidation, reduction, and hydrolysis
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 14-16 degrees Celsius
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified by recrystallization from optimized solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed by 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
2-(2-Methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)propan-2-ol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-(2-Methoxyphenyl)propan-1-ol is unique due to its specific structural features, such as the position of the methoxy group on the benzene ring
Properties
IUPAC Name |
2-(2-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPWTDPROGCEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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